(1S,3S,4S,5R)-2-TERT-BUTOXYCARBONYL-5-FLUORO-2-AZABICYCLO[2.2.1]HEPTANE-3-CARBOXYLIC ACID
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Overview
Description
(1S,3S,4S,5R)-2-TERT-BUTOXYCARBONYL-5-FLUORO-2-AZABICYCLO[2.2.1]HEPTANE-3-CARBOXYLIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a fluorine atom and a tert-butyl ester group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4S,5R)-2-TERT-BUTOXYCARBONYL-5-FLUORO-2-AZABICYCLO[2.2.1]HEPTANE-3-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and a suitable acid catalyst.
Final functionalization: The carboxylic acid group is introduced in the final step through hydrolysis of an ester intermediate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,4S,5R)-2-TERT-BUTOXYCARBONYL-5-FLUORO-2-AZABICYCLO[2.2.1]HEPTANE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, amines, ketones, and carboxylic acids. These derivatives can be further utilized in different applications or as intermediates in more complex syntheses.
Scientific Research Applications
(1S,3S,4S,5R)-2-TERT-BUTOXYCARBONYL-5-FLUORO-2-AZABICYCLO[2.2.1]HEPTANE-3-CARBOXYLIC ACID has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,3S,4S,5R)-2-TERT-BUTOXYCARBONYL-5-FLUORO-2-AZABICYCLO[2.2.1]HEPTANE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and tert-butyl ester group play crucial roles in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate target proteins through covalent or non-covalent interactions, leading to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
(1S,3S,4S,5R)-5-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
(1S,3S,4S,5R)-5-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.
(1S,3S,4S,5R)-5-iodo-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1S,3S,4S,5R)-2-TERT-BUTOXYCARBONYL-5-FLUORO-2-AZABICYCLO[2.2.1]HEPTANE-3-CARBOXYLIC ACID imparts unique properties, such as increased lipophilicity, metabolic stability, and altered electronic characteristics. These features can enhance the compound’s biological activity and selectivity compared to its halogenated analogs.
Properties
IUPAC Name |
(1S,3S,4S,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-6-4-7(8(13)5-6)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8+,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOLHPFGDKIOCE-KDXUFGMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2C[C@@H]([C@H]1C(=O)O)[C@@H](C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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